molecular formula C7H6ClN B8120660 o-Chlorobenzylidenimine

o-Chlorobenzylidenimine

Cat. No. B8120660
M. Wt: 139.58 g/mol
InChI Key: PEQJJMWHULVXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Chlorobenzylidenimine is a useful research compound. Its molecular formula is C7H6ClN and its molecular weight is 139.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality o-Chlorobenzylidenimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Chlorobenzylidenimine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Suppression of Humoral Immune Response : o-Chlorobenzylidene malononitrile suppresses the humoral immune response in mice. Higher doses of this compound increase corticosterone levels, indicating its potential impact on immune function (Nagarkatti, Nagarkatti, & Raghuveeran, 1981).

  • Influence on Healing of Skin Injuries : Research has shown that o-Chlorobenzylidene malononitrile (CS) does not influence the rate of healing of skin injuries in guinea pigs (Ballantyne & Johnston, 1974).

  • Potential Carcinogenic Effects : Studies on related compounds such as 3,3′-dichlorobenzidine and 4,4′-methylene-bis(2-chloroaniline) indicate that their oral administration can cause neoplasia in rats, with higher doses leading to more tumors. This suggests potential carcinogenic effects of similar chemical structures (Stula, Sherman, Zapp, & Clayton, 1975).

  • Use as a Prodrug Carrier : Oxidized cellulose has been examined as a biocompatible and bioresorbable prodrug carrier for amine drugs like o-Chlorobenzylidenimine, indicating its potential use in drug delivery systems (Zhu, Kumar, & Banker, 2001).

  • In Vitro Metabolism Studies : The in vitro microsomal metabolism of nuclear chloro substituted secondary amines and imines, including compounds like o-Chlorobenzylidenimine, shows the formation of N-oxidation products and dealkylation products, but no amides, indicating the metabolic pathways of these compounds (Küçükgüzel, Ülgen, & Gorrod, 1997).

  • Health Effects as a Riot Control Agent : CS gas, a form of o-Chlorobenzylidenimine, has been identified as a highly effective irritating war gas, with potential health risks especially for individuals over 30 years old, under physical strain, and with undetected aneurysms (Schindel, 1993).

properties

IUPAC Name

(2-chlorophenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN/c8-7-4-2-1-3-6(7)5-9/h1-5,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQJJMWHULVXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)methanimine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.